molecular formula C11H12BrNO B13921114 6-bromo-3,4-dihydro-2,8-dimethyl-1(2H)-Isoquinolinone

6-bromo-3,4-dihydro-2,8-dimethyl-1(2H)-Isoquinolinone

Cat. No.: B13921114
M. Wt: 254.12 g/mol
InChI Key: JBBQNEJQAPNJMA-UHFFFAOYSA-N
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Description

6-Bromo-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of 2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The bromine atom and the isoquinoline core structure are crucial for its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
  • 6-Fluoro-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
  • 6-Iodo-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

6-Bromo-2,8-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

6-bromo-2,8-dimethyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H12BrNO/c1-7-5-9(12)6-8-3-4-13(2)11(14)10(7)8/h5-6H,3-4H2,1-2H3

InChI Key

JBBQNEJQAPNJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)N(CC2)C)Br

Origin of Product

United States

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